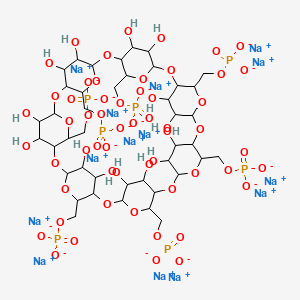

b-Cyclodextrin dihydrogen phosphate, sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-Cyclodextrin Phosphate Sodium Salt: is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is modified with phosphate groups, which enhance its solubility and functionality in various applications. The sodium salt form further increases its solubility in water, making it suitable for a wide range of scientific and industrial uses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphorylation: Beta-cyclodextrin is reacted with phosphorylating agents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based or ether-based solvent.

Selective Phosphorylation: For more selective phosphorylation, fully protected derivatives of beta-cyclodextrin are used.

Industrial Production Methods

Batch Process: Involves the controlled addition of phosphorylating agents to beta-cyclodextrin in a reactor, followed by purification steps to isolate the desired product.

Continuous Process: Utilizes a continuous flow reactor where beta-cyclodextrin and phosphorylating agents are continuously fed, and the product is continuously removed and purified.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Beta-cyclodextrin phosphate sodium salt can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The phosphate groups can participate in substitution reactions, where other functional groups replace the phosphate moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, mild acidic conditions.

Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products

Oxidation: Formation of oxidized cyclodextrin derivatives.

Reduction: Reduced cyclodextrin derivatives.

Substitution: Cyclodextrin derivatives with new functional groups replacing the phosphate.

Applications De Recherche Scientifique

Chemistry

Biology

Drug Delivery: Enhances the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes.

Gene Delivery: Used in gene delivery systems to improve the stability and delivery efficiency of genetic material.

Medicine

Pharmaceutical Formulations: Incorporated into pharmaceutical formulations to improve drug solubility, stability, and controlled release.

Industry

Food Industry: Used as a food additive to improve the solubility and stability of flavors and nutrients.

Environmental Applications: Employed in environmental remediation to remove pollutants from water and soil.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin with hydroxypropyl groups, used to enhance solubility and stability of drugs.

Sulfobutyl ether-beta-cyclodextrin: Contains sulfobutyl ether groups, known for its ability to improve the solubility and dissolution rate of drugs.

Methyl-beta-cyclodextrin: Modified with methyl groups, used to disrupt lipid rafts in biological membranes.

Uniqueness

Propriétés

Formule moléculaire |

C42H63Na14O56P7 |

|---|---|

Poids moléculaire |

2002.6 g/mol |

Nom IUPAC |

tetradecasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate |

InChI |

InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14 |

Clé InChI |

NDMFLIXECRFTEY-UHFFFAOYSA-A |

SMILES canonique |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)

![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)

![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)

![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)

![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)